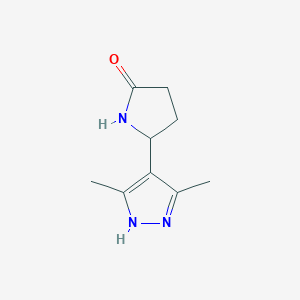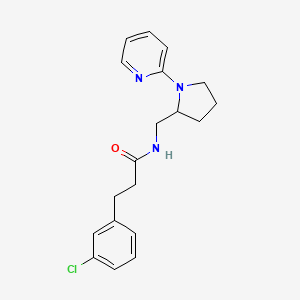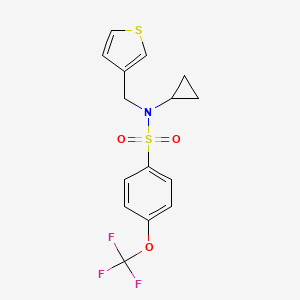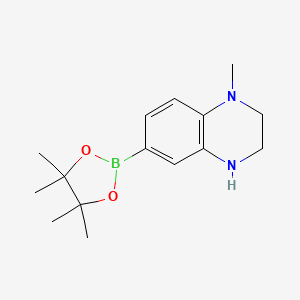
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mecanismo De Acción
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with its targets through a process known as protodeboronation , which is a radical approach .
Biochemical Pathways
The Suzuki–Miyaura coupling, in which this compound participates, is a key biochemical pathway . This pathway involves the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a solid and has a predicted boiling point of 414.4±45.0 °C .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds . This leads to the synthesis of various organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester typically involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoxaline with boronic acid derivatives under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by the formation of the boronic ester . The reaction conditions often include the use of palladium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is similar in structure but differs in the position of the boronic ester group.
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester: Another similar compound with a different functional group at the 2-position.
Uniqueness
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is unique due to its specific structure, which allows for selective reactions and high stability under various conditions. Its versatility in forming stable complexes and participating in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17-8-9-18(13)5/h6-7,10,17H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXLPGXGDMRSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)



![6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)
![2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2596923.png)
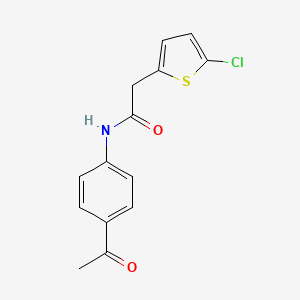
![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)
